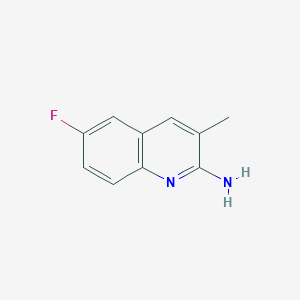

2-Amino-6-fluoro-3-methylquinoline

描述

Contextual Significance of Quinoline (B57606) Scaffolds in Modern Chemical and Biological Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the field of medicinal chemistry. researchgate.net Its bicyclic structure, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents. nih.govnih.gov The significance of the quinoline nucleus lies in its ability to interact with various biological targets, earning it the designation of a "privileged structure" in drug discovery. tandfonline.comresearchgate.net

The inherent chemical properties of the quinoline ring allow for extensive functionalization at multiple positions, enabling chemists to fine-tune the pharmacological profile of its derivatives. This adaptability has led to the discovery of quinoline-based compounds with a broad spectrum of biological activities. nih.gov Research has consistently demonstrated the efficacy of quinoline derivatives as antibacterial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents. researchgate.netnih.gov

In the realm of oncology, quinoline-based compounds have emerged as a significant class of anticancer agents. tandfonline.com They exert their effects through various mechanisms, including the inhibition of topoisomerases and kinases, which are crucial enzymes in cell proliferation. tandfonline.com The structural framework of quinoline allows for the design of molecules that can intercalate with DNA, disrupt cell signaling pathways, or inhibit angiogenesis, all of which are critical processes in cancer progression. researchgate.net The prevalence of the quinoline scaffold in numerous approved drugs and clinical candidates underscores its enduring importance in pharmaceutical research. nih.govtandfonline.com

Overview of Research Trends in Fluorinated Aminoquinolines

The strategic incorporation of fluorine atoms into bioactive molecules represents a prominent trend in modern medicinal chemistry, and aminoquinolines are no exception. The introduction of fluorine can profoundly alter the physicochemical and biological properties of a compound, often leading to enhanced therapeutic potential. mdpi.com

One of the primary drivers for the fluorination of aminoquinolines is the potential to improve their metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to improved bioavailability and a longer duration of action in the body. mdpi.com

Furthermore, the high electronegativity of fluorine can influence the electronic environment of the quinoline ring system, which can, in turn, enhance the binding affinity of the molecule to its biological target. mdpi.comresearchgate.net This can result in increased potency and selectivity. Research in this area also explores how fluorination can modulate the lipophilicity of aminoquinolines, affecting their ability to cross cell membranes and reach their site of action. numberanalytics.com

Current research trends focus on the development of novel synthetic methodologies to introduce fluorine into the quinoline scaffold with high regioselectivity. numberanalytics.com There is also a significant effort to explore the application of fluorinated aminoquinolines in new therapeutic areas and as probes for studying biological processes using techniques like ¹⁹F NMR spectroscopy. mdpi.com The development of fluorinated quinoline derivatives continues to be a vibrant area of research, with the potential to yield next-generation therapeutic agents. numberanalytics.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCJWHJZMUWTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588906 | |

| Record name | 6-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-28-9 | |

| Record name | 6-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203506-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic and Structural Characterization of 2 Amino 6 Fluoro 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy serves as a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Amino-6-fluoro-3-methylquinoline is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine group protons. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

The methyl group (CH₃) at the 3-position is expected to appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm. The protons of the amino group (NH₂) at the 2-position would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons on the quinoline (B57606) ring system will have characteristic chemical shifts and coupling constants. For instance, the proton at position 4 is expected to be a singlet, while the protons on the fluorinated benzene (B151609) ring will show splitting patterns influenced by the fluorine atom at position 6. Specifically, the proton at C5 would be a doublet of doublets due to coupling with the proton at C7 and the fluorine at C6. The protons at C7 and C8 will also exhibit characteristic splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (at C3) | ~2.4 | Singlet | N/A |

| NH₂ (at C2) | ~5.0-6.0 | Broad Singlet | N/A |

| H-4 | ~7.8 | Singlet | N/A |

| H-5 | ~7.5 | Doublet of Doublets | J(H-F) ≈ 9.0, J(H-H) ≈ 4.5 |

| H-7 | ~7.3 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The fluorine atom at the 6-position will cause the C6 signal to appear as a doublet due to carbon-fluorine coupling. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon of the methyl group is expected at the most upfield position. The carbons of the quinoline ring will appear in the aromatic region (typically 110-160 ppm). The carbon atom attached to the fluorine (C6) will show a large coupling constant (¹JCF), and the carbons ortho (C5, C7) and meta (C4a, C8) to the fluorine will exhibit smaller couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (at C3) | ~15-20 |

| C2 | ~155-160 |

| C3 | ~120-125 |

| C4 | ~135-140 |

| C4a | ~145-150 |

| C5 | ~110-115 (doublet, JCF ≈ 25 Hz) |

| C6 | ~158-162 (doublet, JCF ≈ 250 Hz) |

| C7 | ~118-122 (doublet, JCF ≈ 8 Hz) |

| C8 | ~128-132 |

Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) for Ligand-Protein Interactions

The protons of the ligand that are in closest proximity to the protein surface will show the strongest STD effect. nih.gov This allows for the mapping of the binding epitope of the ligand. For this compound, it would be possible to determine which parts of the molecule, for instance, the amino group, the methyl group, or specific regions of the quinoline ring, are crucial for protein interaction. nih.gov This information is invaluable in drug discovery and molecular recognition studies. nih.gov

Vibrational Spectroscopy for Molecular Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring will appear around 2900-3100 cm⁻¹.

The C=N and C=C stretching vibrations of the quinoline ring system will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ range. Other important vibrations include N-H bending, C-H bending, and various ring deformation modes.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching (amine) | 3300-3500 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-2960 |

| C=N, C=C stretching (quinoline ring) | 1400-1650 |

| N-H bending (amine) | 1550-1650 |

| C-H bending | 1350-1480 |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups give strong signals in FT-IR, non-polar and symmetric vibrations are often more intense in Raman spectra. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

The symmetric stretching of the quinoline ring system should be particularly prominent. The C-H stretching vibrations will also be visible. The C-F bond, being polar, is expected to have a weaker Raman signal compared to its IR absorption. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching (amine) | 3300-3500 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-2960 |

| Quinoline ring breathing modes | 1000-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, these transitions are typically π → π* and n → π* in nature. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure, including the nature and position of substituents.

For this compound, the electronic spectrum is expected to be influenced by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing fluoro group (-F), and the weakly electron-donating methyl group (-CH3) on the quinoline core. The amino group, being a strong auxochrome, is anticipated to cause a significant red shift (bathochromic shift) of the π → π* absorption bands compared to unsubstituted quinoline. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

Based on studies of other amino- and fluoro-substituted quinolines, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit characteristic absorption bands.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Electronic Transition | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~250-270 | π → π* (Benzene ring) | High |

| ~340-360 | π → π* (Quinoline system) | Moderate to High |

| >380 | n → π* | Low |

Note: The values in this table are estimations based on the analysis of related compounds and are not derived from direct experimental measurement for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₀H₉FN₂.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉FN₂ |

| Calculated Monoisotopic Mass | 176.0750 u |

| Expected [M+H]⁺ ion | 177.0828 u |

Note: These values are calculated based on the known isotopic masses and have not been experimentally verified for this specific compound.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules. For this compound, expected fragmentations could include the loss of HCN from the quinoline ring, loss of a methyl radical (•CH₃), and potentially the elimination of HF.

MALDI-MS is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While there are no specific reports on the use of MALDI-MS for the analysis of this compound itself, this technique is highly valuable in studying its potential derivatives. For instance, if this compound were used as a building block in the synthesis of larger molecules or polymers, MALDI-MS would be an excellent method to characterize the resulting products.

The choice of matrix is crucial in MALDI-MS. For a compound like this compound or its derivatives, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) would likely be suitable. In the context of chemical derivatization, if the amino group of this compound were to be modified, for example, by attaching a peptide or a sugar moiety, MALDI-MS would be instrumental in confirming the success of the reaction and determining the mass of the resulting conjugate.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. However, based on the known structures of related quinoline derivatives, we can predict some key structural features.

The quinoline ring system is expected to be essentially planar. The exocyclic amino group will also lie in or close to the plane of the aromatic ring to maximize π-conjugation. The fluorine atom at the 6-position and the methyl group at the 3-position will be attached to the quinoline core with typical C-F and C-C bond lengths, respectively.

In the solid state, it is highly probable that intermolecular hydrogen bonds would be a dominant feature of the crystal packing. The amino group can act as a hydrogen bond donor, while the ring nitrogen atom can act as a hydrogen bond acceptor. This could lead to the formation of dimers or extended chains in the crystal lattice.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Information |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

| Torsion Angles | The dihedral angle between the quinoline ring and substituents would be of interest. |

Note: This information is speculative and awaits experimental determination through single-crystal X-ray diffraction analysis.

Iv. Computational Chemistry and Theoretical Investigations of 2 Amino 6 Fluoro 3 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the optimized geometry and a variety of electronic properties of molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For 2-Amino-6-fluoro-3-methylquinoline, an MEP map would likely show a high negative potential around the nitrogen atom of the amino group and the quinoline (B57606) ring, indicating these as potential sites for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute significantly to the electrostatic potential distribution.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic transitions within a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of the HOMO and LUMO would reveal the regions of the molecule involved in electron donation and acceptance during chemical reactions.

A hypothetical table of FMO analysis results for this compound might look like this, based on trends for similar molecules:

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This data is illustrative and not based on actual experimental or calculated values for this compound.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). A softer molecule is more reactive.

Electronegativity (χ): The ability to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η).

These descriptors for this compound would offer a more nuanced understanding of its reactivity profile.

A hypothetical table of global reactivity descriptors is presented below:

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 3.5 |

| Chemical Potential (μ) | -3.5 |

| Electrophilicity Index (ω) | 2.66 |

Note: This data is illustrative and not based on actual experimental or calculated values for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the strength of intramolecular and intermolecular hydrogen bonds, charge transfer interactions, and hyperconjugative effects that contribute to the stability of the molecule. For this compound, NBO analysis could reveal the nature of the interactions involving the amino group, the fluorine atom, and the quinoline ring system, providing insights into its structural stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly useful for understanding a molecule's response to light, such as its UV-visible absorption spectrum.

The solvatochromic effect describes the change in a substance's color, or more accurately, its absorption or emission spectrum, when dissolved in different solvents. TD-DFT calculations, often in conjunction with a continuum solvation model like the Polarizable Continuum Model (PCM), can predict these shifts. By calculating the electronic absorption spectra of this compound in various solvents of differing polarity, one can predict whether the molecule will exhibit a bathochromic (red) or hypsochromic (blue) shift. This analysis is crucial for applications where the molecule might be used in different solvent environments, such as in biological systems or as a fluorescent probe. A computational study on the related compound 6-aminoquinoline (B144246) has shown that both absorption and emission maxima exhibit a bathochromic shift with increasing solvent polarity.

A hypothetical representation of solvatochromic shift data is as follows:

| Solvent | Dielectric Constant | Calculated λmax (nm) |

| Gas Phase | 1 | 320 |

| Toluene | 2.38 | 325 |

| Ethanol | 24.55 | 335 |

| Water | 78.39 | 340 |

Note: This data is illustrative and not based on actual experimental or calculated values for this compound.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the nature of the ligand-receptor interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous fluoroquinolone structures provides a strong basis for predicting its potential binding modes. For instance, studies on various fluoroquinolones have identified human topoisomerase II as a potential target. nih.gov It is plausible that this compound could also interact with the binding pocket of this enzyme. Key amino acid residues often involved in the binding of fluoroquinolones to topoisomerase II include Gln773, Asn770, and Lys723 for the Topo2a isoform, and Asp479, Arg503, and Gln778 for the Topo2b isoform. nih.gov

Furthermore, research on other substituted quinoline derivatives highlights their potential to bind to various protein targets. For example, studies on 2,4-disubstituted 6-fluoroquinolines have explored their interaction with Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel antimalarial drug target. nih.gov Docking simulations of these compounds revealed stable complex formation within the protein's binding site. nih.gov Similarly, derivatives of 2H-thiopyrano[2,3-b]quinoline have been shown to interact with the CB1a protein, with key interactions involving residues such as ILE-8, LYS-7, and TRP-12. semanticscholar.org These findings suggest that the this compound scaffold has the potential to interact with a diverse range of protein binding pockets.

The binding affinity, a measure of the strength of the interaction between a ligand and its target, can be estimated using scoring functions in molecular docking programs. These scores, typically expressed in kcal/mol, provide a prediction of the binding free energy.

For related fluoroquinolone compounds, docking studies against human topoisomerase II have reported binding affinities ranging from -8.17 kcal/mol to -11.8 kcal/mol, indicating strong potential for interaction. nih.gov In the context of antiplasmodial research, 2,4-disubstituted 6-fluoroquinolines have demonstrated binding affinities with PfeEF2 ranging from -8.200 to -10.700 kcal/mol. nih.gov For 2H-thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, predicted binding affinities were in the range of -5.3 to -6.1 Kcal/mol. semanticscholar.org

While these values are for analogous compounds, they provide a reasonable estimate for the potential binding energetics of this compound with similar protein targets. The actual binding affinity would be influenced by the specific substitutions on the quinoline ring.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Fluoroquinolones | Human Topoisomerase II | -8.17 to -11.8 nih.gov |

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents provides a framework for understanding the structural requirements for activity in this class of compounds. nih.gov In this study, a genetic function approximation technique was employed to develop a robust and predictive QSAR model. nih.gov The model revealed that the antiplasmodial activity was influenced by several physicochemical descriptors:

n5Ring and TDB8u, RDF75i: These descriptors were positively correlated with antiplasmodial activity, suggesting that an increase in their values would lead to more potent compounds. nih.gov

GGI9 and TDB7u: These descriptors showed a negative correlation, indicating that a decrease in their values would be beneficial for activity. nih.gov

The developed QSAR model demonstrated high statistical significance, with a squared correlation coefficient (R²) of 0.921 and a predictive squared correlation coefficient (R²pred) of 0.901. nih.gov Such models are valuable tools for the rational design of new and more effective 6-fluoroquinoline (B108479) derivatives. By calculating the relevant descriptors for this compound, its potential antiplasmodial activity could be predicted.

Investigation of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Theoretical studies on organic molecules with extended π-conjugation, similar to the quinoline scaffold, have shown that they can exhibit significant NLO properties. researchgate.net The investigation of a molecule's NLO properties typically involves the calculation of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. researchgate.net

Vi. Future Directions and Emerging Research Avenues for 2 Amino 6 Fluoro 3 Methylquinoline

Development as Lead Compounds for Therapeutic Agents

The quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antifungal, and antituberculosis properties. mdpi.com The specific substitution pattern of 2-Amino-6-fluoro-3-methylquinoline makes it a compelling starting point for medicinal chemistry campaigns. Research into related 2-substituted-4-amino-6-halogenquinolines has shown that modifications to this core structure can lead to potent antiproliferative agents against various cancer cell lines. nih.gov

Future research will likely focus on synthesizing analogues of this compound to build structure-activity relationships (SAR). By systematically modifying the substituents on the quinoline ring, chemists can optimize the compound's potency, selectivity, and pharmacokinetic profile for a specific disease target. For instance, the amino group at the 2-position serves as a versatile chemical handle for introducing a variety of functional groups to probe interactions with target proteins. The development of such derivatives could lead to new lead compounds for oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov

Exploration in Advanced Materials Science Applications

The introduction of fluorine into organic molecules can bestow unique properties that are highly desirable in materials science. mdpi.com Fluorination is known to enhance thermal stability, chemical resistance, and alter electronic properties. Consequently, this compound and its derivatives represent a promising area for exploration in the development of advanced materials.

One emerging application is in the field of organic electronics. Fluorinated aromatic compounds are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The specific electronic characteristics imparted by the fluorine atom can influence charge transport and photophysical properties. mdpi.com Furthermore, the synthesis of polymers incorporating the this compound moiety could yield materials with specialized surface properties, such as hydrophobicity and low surface energy, suitable for coatings and advanced composites.

Integration with High-Throughput Screening Platforms for Drug Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against biological targets to identify "hits". mdpi.com Compounds like this compound are valuable components of these screening libraries due to their drug-like structural features and synthetic tractability.

The process involves assaying a large collection of diverse small molecules to find those that modulate the activity of a specific protein or pathway implicated in a disease. mdpi.comnih.gov As a member of a chemical library, this compound would be screened against numerous targets, from enzymes to receptors. A "hit" from such a screen serves as a starting point for a lead optimization program. nih.gov The integration of this compound into HTS platforms increases the probability of discovering novel starting points for drug development programs across a wide range of therapeutic areas, including neurodegenerative diseases and cancer. mdpi.comnih.gov Machine learning and computational models are increasingly used to prioritize hits from HTS data, and the well-defined structure of this quinoline derivative makes it suitable for such in-silico analyses. nih.gov

Applications as Chemical Biology Probes and Tools

Chemical biology probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound make it an attractive candidate for development into such a tool. The fluorine atom, for example, can be utilized in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein-ligand interactions without the background noise present in traditional ¹H NMR.

Moreover, the amino group provides a convenient point for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin. mdpi.com This would enable the creation of specialized probes to visualize biological processes, identify protein targets (target deconvolution), or serve as imaging agents. The synthesis of fluorinated small molecules has led to significant improvements in imaging applications, including Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). mdpi.com By functionalizing this compound, researchers could develop novel probes to investigate cellular pathways and mechanisms of disease with high precision.

Interactive Data Tables

Table 1: Summary of Potential Future Research Applications

| Research Avenue | Description | Potential Impact | Relevant Fields |

|---|---|---|---|

| Therapeutic Lead Compound | Synthesis of derivatives to optimize biological activity against diseases like cancer or malaria. mdpi.comnih.gov | Discovery of new drug candidates with improved efficacy and safety profiles. | Medicinal Chemistry, Pharmacology |

| Advanced Materials | Incorporation into polymers or use in organic electronics due to properties conferred by fluorination. mdpi.com | Development of novel materials for OLEDs, photovoltaics, and specialized coatings. | Materials Science, Polymer Chemistry |

| High-Throughput Screening | Inclusion in large chemical libraries to screen for activity against diverse biological targets. mdpi.com | Identification of novel "hit" compounds for a wide range of diseases. | Drug Discovery, Biotechnology |

| Chemical Biology Probes | Modification with reporter tags to study biological processes or for use in advanced imaging techniques. mdpi.com | Creation of new tools for basic research, target validation, and medical diagnostics. | Chemical Biology, Molecular Imaging |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| 5-fluoroquinoline |

| 6-fluoroquinoline (B108479) |

| 8-fluoroquinoline |

| 5,8-difluoroquinoline |

| 6-Methoxyquinoline |

| 5-fluoro-6-methoxyquinoline |

| 5,5-difluoroquinolin-6-one |

| 6-methoxy-8-nitroquinoline |

| 5-Fluoro-6-methoxy-8-nitroquinoline |

| 5-fluoroprimaquine |

| 5-chloro-6-methoxy-8-nitroquinoline |

| Gefitinib |

| Pelitinib |

| Chloroquine |

| 4-Chloro-6-fluoro-2-methylquinoline |

| 4-Chloro-6-fluoro-2-methylquinoline 1-oxide |

| 4-Chloro-2-(chloromethyl)-6-fluoroquinoline |

| 2-nitroaniline |

常见问题

Q. What are the standard synthetic routes for 2-Amino-6-fluoro-3-methylquinoline?

Methodological Answer: The compound can be synthesized via:

- Formylation : Reacting 2-aminomethylquinoline with 97% formic acid yields intermediates like 2-formamidomethylquinoline (m.p. 108–114°C), which can be further modified .

- Reductive Cyanation : Reduction of 2-cyanoquinoline derivatives (e.g., using electrochemical methods) achieves yields up to 88%, though excess charge can reduce efficiency .

- Solvent Optimization : 1,2-Dimethoxyethane (DME) is effective for coupling reactions involving trifluoromethanesulfonic acid derivatives and aminomethylquinoline precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze fluorine (¹⁹F NMR) and proton (¹H NMR) environments to confirm substitution patterns.

- Mass Spectrometry : Confirm molecular weight (e.g., 165.21 g/mol for related fluoroquinolines) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as demonstrated for analogues like 6-chloro-2-methylquinoline derivatives .

Advanced Research Questions

Q. How can contradictory yield data in solvent systems be systematically addressed?

Methodological Answer:

- Control Variables : Compare reaction outcomes in polar aprotic solvents (e.g., DME) versus protic solvents (e.g., ethanol). Evidence shows DME improves coupling efficiency for quinoline intermediates .

- Kinetic Analysis : Monitor reaction progress via HPLC to identify side reactions (e.g., hydrolysis in aqueous conditions).

- Reagent Purity : Trace water in solvents like ethanol may reduce yields; use molecular sieves or anhydrous conditions .

Q. What strategies optimize regioselectivity in fluorination or methylation reactions?

Methodological Answer:

- Directing Groups : Use electron-withdrawing groups (e.g., nitro or acetyl) to guide fluorination to the 6-position, as seen in fluoroquinoline syntheses .

- Microwave-Assisted Synthesis : Enhances regiocontrol in heterocyclic systems by accelerating reaction kinetics and reducing side products .

- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. How can structural ambiguities in substituted quinoline derivatives be resolved?

Methodological Answer:

- 2D NMR Techniques : Use NOESY or COSY to confirm spatial proximity of substituents (e.g., distinguishing 3-methyl vs. 4-methyl isomers).

- Single-Crystal X-ray Diffraction : Definitive structural assignment, as applied to 6-chloro-2-methylquinoline derivatives with R-factor ≤ 0.052 .

- Comparative Spectra Libraries : Cross-reference with published data for fluorinated quinolines (e.g., 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) .

Q. What methodologies are recommended for evaluating bioactivity in vitro?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogues (e.g., 6-fluoro-4-hydroxyquinoline-3-carboxylate) to test antimicrobial or anticancer activity .

- Enzyme Inhibition Assays : Screen against targets like PI3Kδ (e.g., AMG319, a fluoroquinoline-based inhibitor) using fluorescence polarization or kinase activity assays .

- Metabolic Stability Tests : Assess hepatic microsome stability to prioritize derivatives for in vivo studies .

Data Analysis and Optimization

Q. How can reaction scalability be improved without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce batch variability and improve heat management for exothermic reactions .

- Catalytic Recycling : Use heterogeneous catalysts (e.g., Pd/C) for reductive steps to minimize waste .

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratios, and catalyst loading .

Q. What are the pitfalls in interpreting fluorescence or UV-Vis data for quinoline derivatives?

Methodological Answer:

- Solvent Effects : Polar solvents may shift absorbance maxima; use consistent solvent systems for comparative studies .

- Aggregation Artifacts : Check for concentration-dependent fluorescence quenching via dilution tests.

- pH Sensitivity : Protonation states (e.g., amino groups) alter spectral profiles; buffer solutions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。